Cas no 1910-41-4 (FADH)

FADH structure
FADH structure
Nom du produit:FADH
Numéro CAS:1910-41-4
Le MF:C27H35N9O15P2
Mégawatts:787.565627336502
CID:142746
PubChem ID:446013

FADH Propriétés chimiques et physiques

Nom et identifiant

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phos
    • flavin adenine dinucleotide fully reduced neutral
    • Riboflavin5'-(trihydrogen diphosphate), 1,5-dihydro-, P'&reg
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferr
    • [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentoxy]-hydroxy-phosphoryl] hydrogen phosphate
    • 1,5-dihydro-FAD
    • 5'-ester with adenosine
    • FADH
    • Reduced flavine 2 adenine dinucleotide
    • FADH
    • Dihydro-FAD
    • Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
    • Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (8CI)
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'→5'-ester with adenosine
    • flavin adenine dinucleotide (reduced)
    • Benzo[gr]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
    • 1,5-dihydro-Riboflavin 5'-(trihydrogen diphosphate) P'->5'-ester with adenosine
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine
    • 1,5-dihydro-P-5-ester with adenosine
    • C01352
    • Q27102690
    • CHEBI:17877
    • adenosine 5'-{3-[D-ribo-5-(7,8-dimethyl-2,4-dioxo-1,2,3,4,5,10-tetrahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen diphosphate}
    • Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
    • Dihydro-FAD
    • SCHEMBL4363188
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • adenosine 5'-(3-{D-ribo-5-[7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl]-2,3,4-trihydroxypentyl} dihydrogen diphosphate)
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,
    • C27H35N9O15P2
    • DTXSID301343006
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
    • 1910-41-4
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
    • Reduced flavine adenine dinucleotide
    • Q27113979
    • Adenosine pyrophosphate 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • DIHYDROFLAVINE-ADENINE DINUCLEOTIDE
    • flavin adenine dinucleotide reduced
    • FADH2
    • Benzo[g]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
    • Adenosine 5-(trihydrogen pyrophosphate)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • C27-H35-N9-O15-P2
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}(hydroxy)phosphoryl)oxy]phosphinic acid
    • Adenosine pyrophosphate, 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine (9CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
    • Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
    • Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferred name)
    • 1,5-dihydro-FAD(2-)
    • (2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
    • dihydroflavin adenine dinucleotide(2-)
    • 1,5-dihydro-FAD dianion
    • FADH2 dianion
    • dihydroflavin adenine dinucleotide dianion
    • FADH(2)
    • Piscine à noyau: InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/p-2
    • La clé Inchi: YPZRHBJKEMOYQH-UHFFFAOYSA-L
    • Sourire: OC(C(C(CN1C2C=C(C(=CC=2NC2C(NC(NC1=2)=O)=O)C)C)O)O)COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1O)(=O)[O-])(=O)[O-]

Propriétés calculées

  • Qualité précise: 787.17278544g/mol
  • Masse isotopique unique: 787.17278544g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 11
  • Nombre de récepteurs de liaison hydrogène: 21
  • Comptage des atomes lourds: 53
  • Nombre de liaisons rotatives: 13
  • Complexité: 1520
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 7
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 356Ų
  • Le xlogp3: -4.8

FADH Méthode de production

Méthode de production 1

Conditions de réaction
1.1R:R:H2, C:9027-05-8, C:2460646-90-4, S:H2O, 42 h, 20-30°C, pH 8
Référence
E. coli Nickel-Iron Hydrogenase 1 Catalyses Non-native Reduction of Flavins: Demonstration for Alkene Hydrogenation by Old Yellow Enzyme Ene-reductases
By Joseph Srinivasan, Shiny et al, Angewandte Chemie, 2021, 60(25), 13824-13828

Méthode de production 2

Conditions de réaction
1.1R:O2, C:37256-83-0, C:1910-41-4, S:Me(CH2)10Me, S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
Référence
Development of a high performance electrochemical cofactor regeneration module and its application to the continuous reduction of FAD
By Ruinatscha, Reto et al, Journal of Molecular Catalysis B: Enzymatic, 2014, 103, 100-105

FADH Raw materials

FADH Preparation Products

Articles recommandés

Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Ganmiao New material Technology Co., LTD
Synrise Material Co. Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Synrise Material Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.